(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride
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Overview
Description
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is a chiral compound that features a furan ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with furan-2-carbaldehyde.
Reduction: The furan-2-carbaldehyde is reduced to (S)-1-(furan-2-yl)ethan-1-ol using a suitable reducing agent such as sodium borohydride.
Amination: The (S)-1-(furan-2-yl)ethan-1-ol is then subjected to amination using ammonia or an amine source under appropriate conditions to yield (S)-2-Amino-2-(furan-2-YL)ethan-1-OL.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of (S)-2-Amino-2-(furan-2-YL)ethan-1-one.
Reduction: Formation of (S)-2-Amino-2-(furan-2-YL)ethan-1-amine.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways such as signal transduction and metabolic processes
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethan-1-one: A related compound with a ketone group instead of an amino group.
2-Acetylfuran: Another furan derivative with an acetyl group.
®-1-(Furan-2-yl)ethan-1-amine: The enantiomer of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL .
Uniqueness
(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(furan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m0./s1 |
InChI Key |
GCJZMVDWTJHFJU-JEDNCBNOSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](CO)N.Cl |
Canonical SMILES |
C1=COC(=C1)C(CO)N.Cl |
Origin of Product |
United States |
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